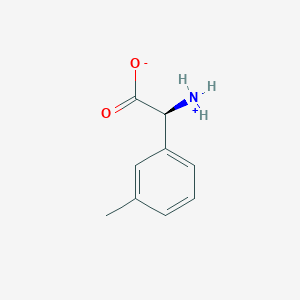

(2S)-2-氨基-2-(3-甲苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

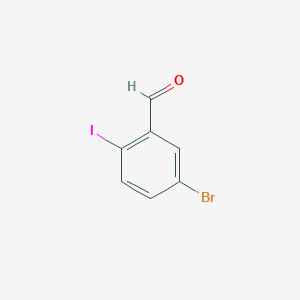

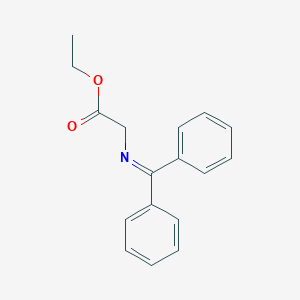

Synthesis Analysis

The synthesis of compounds related to (2S)-2-amino-2-(3-methylphenyl)acetic acid involves various methods, including reactions that form complex organometallic structures and Schiff base ligands. For instance, triorganotin(IV) derivatives of similar compounds have been synthesized and characterized by various spectroscopic techniques, suggesting polymeric structures in solid states (Baul et al., 2002). Another approach involves the synthesis of a Schiff base ligand through the reaction of amino acid [1-(aminomethyl)cyclohexyl]acetic acid with 2-hydroxynaphthaldehyde, leading to compounds with metal coordination (Ikram et al., 2015).

Molecular Structure Analysis

The molecular structures of related compounds show diverse coordination geometries and hydrogen bonding patterns. The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate demonstrates significant hydrogen bonding and interaction with water and acetic acid, highlighting the role of hydrogen bonds in stabilizing the molecular structure (Li et al., 2009).

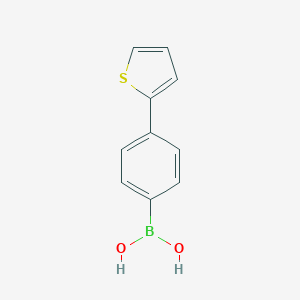

Chemical Reactions and Properties

The chemical reactivity and properties of compounds similar to (2S)-2-amino-2-(3-methylphenyl)acetic acid can be inferred from studies on related compounds. For example, (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid shows specific reactivity patterns and forms coordination polymers with alkali metals, demonstrating the influence of sulfonamide groups on acidity and coordination behavior (Duarte-Hernández et al., 2015).

Physical Properties Analysis

The physical properties of compounds structurally similar to (2S)-2-amino-2-(3-methylphenyl)acetic acid, such as crystal structure and hydrogen bonding patterns, are critical for understanding their stability and reactivity. The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate indicates the importance of intermolecular interactions in the solid state (Li et al., 2009).

科学研究应用

抗癌性和毒性研究

有机锡 (IV) 配合物(包括与乙酸的配合物)因其优异的抗癌性和毒性而被广泛综述。抗癌潜力受有机锡部分的碳原子数显着影响,这有助于配合物的亲脂性和细胞毒性活性。这些配合物在抑制酸性介质中的金属溶解方面显示出有希望的结果,展示了它们在药物化学和工业应用中的潜力。该研究表明,配体在决定这些配合物的生物活性方面对连接到锡原子上的烷基/芳基起次要作用 (Ali、Shahzadi 和 Imtiaz-ud-Din,2018 年)。

渗透蒸发技术

用于水-乙酸混合物的渗透蒸发 (PV) 分离技术利用聚合物膜来解决从水溶液中回收乙酸的工业挑战。鉴于水和乙酸的相对挥发度接近,传统的蒸馏方法效率低下且能源密集。PV 提出了一种更经济、更环保的替代方案,为可持续化学加工和废物最小化策略提供了见解。这篇综述重点介绍了 PV 技术的演变及其从水中分离乙酸的效率,强调了此类方法在绿色化学和工业过程中的相关性 (Aminabhavi 和 Toti,2003 年)。

属性

IUPAC Name |

(2S)-2-amino-2-(3-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSUJXIQPCPYCT-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281012 |

Source

|

| Record name | (αS)-α-Amino-3-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-2-(3-methylphenyl)acetic acid | |

CAS RN |

119397-07-8 |

Source

|

| Record name | (αS)-α-Amino-3-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119397-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Amino-3-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide](/img/structure/B51987.png)

![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)